Thalidomide-O-C7-NH2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thalidomide-O-C7-NH2 is a synthesized conjugate compound that incorporates a cereblon ligand based on thalidomide and a linker commonly employed in PROTAC (Proteolysis Targeting Chimeras) technology . This compound is designed to exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-O-C7-NH2 involves the conjugation of a cereblon ligand based on thalidomide with a linker. The specific synthetic routes and reaction conditions are proprietary and detailed information is not publicly available. it generally involves standard organic synthesis techniques such as amide bond formation and esterification .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. The compound is primarily synthesized for research purposes and is not produced on a large industrial scale .
化学反応の分析
Types of Reactions
Thalidomide-O-C7-NH2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
科学的研究の応用
Thalidomide-O-C7-NH2 has several scientific research applications, including:
作用機序
Thalidomide-O-C7-NH2 exerts its effects by binding to cereblon, a component of the E3 ubiquitin ligase complex. This binding induces the recruitment of non-native substrates to the complex, leading to their subsequent degradation via the ubiquitin-proteasome system . The molecular targets and pathways involved include the selective degradation of specific transcription factors such as IKZF1 and IKZF3 .
類似化合物との比較
Similar Compounds
Thalidomide-4-O-C7-NH2: Another synthesized E3 ligase ligand-linker conjugate that incorporates a cereblon ligand based on thalidomide.
Thalidomide-5-O-C7-NH2 hydrochloride: A similar compound that also recruits cereblon protein and is used in PROTAC technology.
Uniqueness
Thalidomide-O-C7-NH2 is unique due to its specific linker and cereblon ligand combination, which allows for targeted protein degradation. This specificity makes it a valuable tool in research and potential therapeutic applications .
特性
分子式 |
C20H25N3O5 |
---|---|
分子量 |
387.4 g/mol |
IUPAC名 |
4-(7-aminoheptoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C20H25N3O5/c21-11-4-2-1-3-5-12-28-15-8-6-7-13-17(15)20(27)23(19(13)26)14-9-10-16(24)22-18(14)25/h6-8,14H,1-5,9-12,21H2,(H,22,24,25) |
InChIキー |
CTENBFZZGQGAMC-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCCCCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。